1-(2-Aminoethyl)-1h-indazol-5-ol
Description
Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry
The indazole scaffold is a recurring motif in a number of small molecule drugs approved by the FDA, underscoring its therapeutic relevance. rsc.orgnih.gov This has spurred considerable research into the synthesis and biological evaluation of a vast array of indazole derivatives. rsc.orgexlibrisgroup.com The inherent properties of the indazole nucleus often impart favorable characteristics to drug candidates, such as enhanced binding affinity to biological targets, improved metabolic stability, and desirable pharmacokinetic profiles. researchgate.net
Indazole, with the chemical formula C₇H₆N₂, is a 10-π electron aromatic system. pnrjournal.comnih.gov This aromaticity contributes to its stability and influences its chemical reactivity. nih.govrsc.org The fusion of the electron-rich pyrazole (B372694) ring with the benzene (B151609) ring creates a unique electronic structure that is fundamental to its biological activity. nih.gov The indazole molecule is amphoteric, meaning it can act as both an acid and a base. wikipedia.org
A key feature of the indazole system is the existence of annular tautomers, primarily the 1H-indazole and 2H-indazole forms. nih.govresearchgate.netnih.gov The position of the proton on one of the two nitrogen atoms in the pyrazole ring gives rise to these different forms. researchgate.net The 1H-indazole tautomer, which has a benzenoid structure, is generally the more thermodynamically stable and predominant form compared to the quinoid-like 2H-indazole. rsc.orgresearchgate.netnih.gov Theoretical calculations have shown the 1H-tautomer to be more stable by approximately 3.6 to 15 kJ·mol⁻¹. rsc.orgnih.gov This tautomerism is a critical consideration in the synthesis and biological activity of indazole derivatives, as the different forms can exhibit distinct properties. researchgate.netnih.gov
Broad Spectrum of Biological Activities Associated with Indazole Derivatives
The indazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a wide range of pharmacological effects. researchgate.netnih.govresearchgate.netnih.gov The ability to easily modify the indazole core at various positions allows for the fine-tuning of its biological activity. nih.gov
Indazole derivatives have demonstrated significant potential across multiple therapeutic areas. They have been investigated for their anti-inflammatory properties, with some compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govresearchgate.net In the realm of oncology, indazole-based agents like axitinib (B1684631) and pazopanib (B1684535) have been successfully employed in cancer therapy, highlighting the antitumor activity of this class of compounds. nih.govbenthamdirect.com Furthermore, research has revealed the efficacy of certain indazole derivatives as antifungal and antibacterial agents, with some showing activity against various bacterial and fungal strains. nih.govmdpi.comtandfonline.comresearchgate.net The broad-spectrum activity also extends to antiarrhythmic properties. researchgate.net
The therapeutic potential of indazole derivatives continues to expand as new pharmacological targets are identified. Research has shown that these compounds can act as inhibitors of a variety of enzymes and receptors implicated in disease. Some of the key emerging targets include:
Kinase Inhibitors: Many indazole derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. This includes targeting fibroblast growth factor receptors (FGFRs), Pim kinases, and Aurora kinases, all of which are involved in cancer progression. nih.gov
Enzyme Inhibitors: Indazole-based compounds have been found to inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy, and carbonic anhydrases. nih.gov They have also been identified as inhibitors of DNA gyrase B, a validated target for antibacterial drug development. nih.gov
Receptor Modulators: Certain indazole derivatives have been shown to interact with serotonin (B10506) receptors, such as 5-HT₂ receptor agonists, which have potential applications in treating conditions like ocular hypertension. nih.gov
Other Targets: The scope of indazole pharmacology also includes the inhibition of hypoxia-inducible factor-1 (HIF-1), which is involved in tumor metabolism, and the modulation of microtubule dynamics, a key process in cell division. nih.govnih.gov
Positioning of 1-(2-Aminoethyl)-1H-indazol-5-ol within Indazole Subclasses
This compound belongs to the subclass of N1-substituted indazoles. The presence of the 2-aminoethyl group at the N1 position and a hydroxyl group at the 5-position of the indazole ring are key structural features. While specific research on the broad biological activities of this compound is not extensively detailed in the public domain, its structural similarity to other biologically active indazoles suggests potential for pharmacological activity. For instance, the related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent 5-HT₂ receptor agonist with ocular hypotensive activity. nih.gov The structural motifs present in this compound, namely the substituted 1H-indazole core, are common in compounds explored for various therapeutic applications.
Derivatization at the N1 Nitrogen and C5-Hydroxyl Group Substitution
The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. The N1 and C5 positions are particularly important sites for modification to modulate potency, selectivity, and pharmacokinetic properties.
Selective alkylation at the N1 position of the indazole ring is a crucial synthetic step in creating compounds like this compound. Methods have been developed to achieve highly selective N1-alkylation, avoiding the formation of the N2-isomer, which is critical as the two isomers often possess vastly different biological profiles. rsc.org This selectivity can be achieved under thermodynamic control, resulting in practical and scalable synthetic routes suitable for drug development. rsc.org The introduction of an aminoethyl group at N1, as seen in the title compound, is a common strategy in medicinal chemistry to introduce a basic nitrogen atom, which can form key salt-bridge interactions with acidic amino acid residues (e.g., aspartate or glutamate) in a target protein's binding site.
Substitution at the C5 position of the indazole ring is equally vital for tuning a compound's activity. The C5-hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, forming critical interactions with a protein target. Synthetically, this position is often accessed via a precursor such as 5-nitroindazole (B105863) or 5-aminoindazole (B92378). nih.govnih.govnih.gov For example, a 5-nitro group can be reduced to a 5-amino group, which can then be converted to a hydroxyl group via a diazonium salt intermediate. These precursor molecules are themselves starting points for a wide range of derivatives. For instance, 5-aminoindazole can be reacted with various partners, such as dichloropyrimidines, to create complex molecules with potential anticancer activity. nih.gov The table below shows examples of how modifications at different positions on the indazole scaffold affect cytotoxic activity in cancer cell lines.
| Compound | R1 | R2 | R3 | A549 IC₅₀ (μM) | HCT116 IC₅₀ (μM) |
| 36 | CH₃ | CH₃ | NH-CH₂(4-F-Ph) | >10 | 0.4 ± 0.3 |
| 37 | CH₃ | CH₃ | NH-CH₂(4-Cl-Ph) | >10 | 1.1 ± 0.2 |
| 38 | CH₃ | CH₃ | NH-CH₂(4-Br-Ph) | >10 | 0.8 ± 0.1 |
| 39 | CH₃ | CH₃ | NH-CH₂(4-CN-Ph) | >10 | 1.9 ± 0.1 |
| Data derived from studies on 6-substituted aminoindazole derivatives, illustrating the impact of substitutions on anticancer activity. nih.gov |
Rationale for Investigating Specific Aminoalkyl Indazole-5-ol Structures
The rationale for designing and investigating specific structures like this compound is rooted in established structure-activity relationships (SAR) and the pursuit of novel therapeutics for complex diseases. nih.gov The molecular architecture combines two key pharmacophoric elements: the N1-aminoalkyl side chain and the 5-hydroxy-indazole core, each contributing to potential biological activity.
The presence of a short aminoalkyl chain at the N1 position is a known feature in ligands for various receptors, particularly serotonin (5-hydroxytryptamine, 5-HT) receptors. For example, the closely related analog, 1-(2-aminoethyl)-1H-indazol-6-ol, is a known agonist for the 5-HT₂ₐ and 5-HT₂ᵪ receptors. bindingdb.org This suggests that the N1-(2-aminoethyl) motif is designed to interact with aminergic G-protein coupled receptors (GPCRs), where the terminal amine can form a crucial ionic bond with a conserved aspartate residue in transmembrane domain 3.
Simultaneously, the indazol-5-ol core is a versatile scaffold for targeting a different class of proteins: kinases. Many kinase inhibitors feature a substituted indazole ring that occupies the adenine-binding pocket of the enzyme. google.com For instance, a series of 1H-indazol-5-yl piperazine (B1678402) and piperidine (B6355638) derivatives have been developed as potent inhibitors of Rho-associated kinase (ROCK-II), a target implicated in diseases ranging from glaucoma to spinal cord injury. nih.gov The hydroxyl group at the C5 position can serve as a critical hydrogen-bonding anchor within the kinase hinge region.
Therefore, the investigation of this compound and related structures is driven by a rational drug design hypothesis. By combining a receptor-targeting side chain with a kinase-inhibiting core, chemists aim to create novel molecules with potentially unique polypharmacology or highly selective agents for a specific target class. The exploration of such structures is essential for developing new treatments for a wide range of disorders, including cancer, neurodegenerative diseases, and inflammatory conditions. nih.govgoogle.com The table below presents inhibitory data for indazole derivatives against ROCK-II, highlighting the core's potential.
| Compound | Description | ROCK-II IC₅₀ (nM) |
| SR-1459 | 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-amino analog | 13 |
| SR-715 | 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy analog | 80 |
| SR-899 | 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy analog | 100 |
| Data derived from a study on indazole piperazine inhibitors of ROCK-II, illustrating the potency of the indazol-5-yl core. nih.gov |
Structure
3D Structure
Properties
CAS No. |
885270-94-0 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-aminoethyl)indazol-5-ol |
InChI |
InChI=1S/C9H11N3O/c10-3-4-12-9-2-1-8(13)5-7(9)6-11-12/h1-2,5-6,13H,3-4,10H2 |
InChI Key |
ORNIXAOTPLDDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN2CCN |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Modifications of 1 2 Aminoethyl 1h Indazol 5 Ol
Elucidation of Key Pharmacophoric Features within the Indazole Scaffold
The indazole scaffold itself presents key features essential for its role as a pharmacophore. A pharmacophore is the three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For indazole-based compounds, the key pharmacophoric elements often include:
The Bicyclic Aromatic System : The fused benzene (B151609) and pyrazole (B372694) rings create a rigid, planar structure that can engage in π-π stacking and hydrophobic interactions with biological targets. nih.gov
Nitrogen Atoms : The positions of the nitrogen atoms in the pyrazole ring (N1 and N2) are crucial. They can act as hydrogen bond acceptors, and the NH group at the N1 position can serve as a hydrogen bond donor. nih.govbeilstein-journals.org The specific location of substituents on these nitrogen atoms significantly influences activity. nih.gov
Potential for Substitution : The scaffold allows for substitution at multiple positions on both the pyrazole and benzene rings, enabling fine-tuning of the molecule's electronic and steric properties to optimize potency and selectivity. nih.gov
Docking studies on various indazole derivatives have shown that the 1H-indazole motif effectively interacts within the binding pockets of enzymes and receptors, confirming its status as a valuable pharmacophore. nih.gov
Impact of N1-Substitution on Biological Activity
The substituent at the N1 position of the indazole ring is a primary determinant of biological activity and selectivity. nih.gov For analogs of 1-(2-Aminoethyl)-1H-indazol-5-ol, the nature of this N1-substituent is paramount.
The length and structure of the alkylamino chain at the N1 position are critical for optimal interaction with target receptors. Altering the two-carbon (ethyl) linker can significantly modify the compound's activity profile.
Chain Length : Studies on related 5-HT receptor agonists have shown that modifying the chain length can impact potency. For instance, extending the aminoethyl chain to an aminopropyl chain in some analog series can alter the binding affinity and functional activity at various receptor subtypes. This is often due to the need for the terminal basic amino group to reach a specific interaction point within the receptor's binding site.
Branching : The introduction of branching on the side chain, such as adding a methyl group, also influences activity. This modification can introduce a chiral center, leading to stereochemical preferences, and may affect the chain's conformation and how it fits within a binding pocket.
When a substituent on the aminoethyl chain creates a chiral center, the stereochemistry can have a profound impact on biological activity. For example, in a related series, the (S)-enantiomer of 1-(2-aminopropyl)-1H-indazol-6-ol was identified as a potent agonist, indicating a specific stereochemical requirement for optimal receptor interaction. dntb.gov.ua This highlights that the three-dimensional arrangement of the substituent is crucial for aligning correctly with the asymmetric environment of a biological target.
Effects of Substituents on the Benzene Ring (C4, C5, C6, C7)
Substituents on the benzene portion of the indazole ring play a crucial role in modulating the molecule's potency and selectivity. nih.govacs.org The position and electronic nature (electron-donating or electron-withdrawing) of these groups are key factors. nih.govyoutube.com
The hydroxyl (-OH) group at the C5 position is a particularly significant feature for this compound.
Hydrogen Bonding : The C5-hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong and specific interactions with amino acid residues (such as serine, threonine, or tyrosine) in the binding sites of receptors and enzymes.
Polar Interaction Point : This polar group often serves as a critical anchor point, helping to orient the entire molecule correctly within the binding pocket for optimal engagement. In studies of serotonin (B10506) receptor agonists, for example, an oxygen-containing substituent at the C5 position (like hydroxyl or methoxy) is often found to be crucial for high affinity and efficacy. The direct indazole analog of 5-MeO-DMT, which features a methoxy (B1213986) group at C5, demonstrates moderate to high potency at 5-HT2A receptors. nih.gov
The following table shows functional potency data for indazole analogs at serotonin 2 (5-HT₂) receptors, highlighting the activity of a C5-methoxy substituted compound.
| Compound | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 6a (5-MeO analog) | 203 | 483 | 532 |
| 6b (5-EtO analog) | 108 | 75 | 114 |
| Data sourced from studies on serotonin receptor agonists. nih.gov EC₅₀ represents the concentration of a drug that gives a half-maximal response. |
The position of the hydroxyl group or the introduction of other functional groups on the benzene ring can drastically alter the compound's pharmacological profile. acs.org
Positional Isomers : Moving the hydroxyl group from the C5 position to C4, C6, or C7 would likely change the molecule's binding mode and affinity. For instance, in a series of indazole sulfonamides targeting the CCR4 receptor, methoxy or hydroxyl groups at the C4 position were found to be the most potent, while only small groups were tolerated at C5, C6, or C7. acs.org
Other Functional Groups : Replacing the C5-hydroxyl with other groups modifies activity.
A methoxy group (-OCH₃), as seen in the analog of 5-MeO-DMT, maintains activity by acting as a hydrogen bond acceptor, though it loses the donor capability of the hydroxyl group. nih.gov
A halogen (e.g., Bromo, Chloro) at the C5 position can also be well-tolerated and in some cases enhance potency. nih.govnih.gov This may be due to the formation of halogen bonds or favorable hydrophobic interactions. nih.gov For example, the 5-bromo analog in one series showed high agonist potency across all 5-HT₂ subtypes. nih.gov
Electron-withdrawing groups like nitro (-NO₂) can significantly impact the electronic properties of the indazole ring, which can be detrimental or beneficial depending on the target. Studies on nitro-substituted indazoles show that their reactivity and interaction with targets are highly dependent on the substitution position. acs.org
The precise effects are highly target-dependent, but SAR studies consistently show that the substitution pattern on the benzene ring is a critical tool for optimizing the potency and selectivity of indazole-based compounds. nih.govacs.org
Rational Design Strategies Based on SAR Insights
The rational design of analogs of this compound is guided by a deep understanding of its structure-activity relationships (SAR). These insights allow for the strategic modification of the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. The core of these strategies often involves exploring the effects of substituents on the indazole ring and modifications of the aminoethyl side chain.
The biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the indazole core. Research into various classes of indazole-containing compounds has revealed key patterns that are often crucial for potent and selective biological activity.
For instance, in the development of 1H-indazole derivatives as inhibitors of enzymes like Polo-like kinase 4 (PLK4), specific substitutions on the indazole ring were found to be critical. While not directly studying this compound, these studies provide valuable insights into how the indazole scaffold can be optimized. For example, the introduction of certain groups at the 6-position of the 1H-indazole ring has been shown to be beneficial for activity against certain kinases. researchgate.net
In a series of 1-(2-aminopropyl)-1H-indazole analogues, which are structurally very similar to this compound, the position of the hydroxyl group on the indazole ring was a key determinant of activity. Specifically, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent and selective 5-HT2 receptor agonist. nih.gov This suggests that the position of the hydroxyl group (at position 5, 6, or others) is a critical factor in determining the pharmacological profile of this class of compounds.
Furthermore, studies on other indazole derivatives have highlighted the importance of substitutions at various positions. For example, in the context of pan-Pim kinase inhibitors, systematic optimization of substituents on the indazole ring was a key strategy. nih.gov Similarly, for inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2), a structure-guided design approach was used to explore the impact of different substituents on the indazole ring. nih.govnih.gov
The following table summarizes some of the key substituent patterns and their observed effects on the activity of indazole derivatives, which can be extrapolated to the rational design of this compound analogs.
| Substituent Position on Indazole Ring | Observed Effect on Activity | Target Class | Reference |
| 6-position | Introduction of a hydroxyl group led to potent 5-HT2 receptor agonism. | 5-HT2 Receptors | nih.gov |
| 3-position | Substitution with certain moieties was crucial for inhibitory activity against IDO1. | IDO1 Enzyme | researchgate.net |
| 4- and 6-positions | Substituent groups played a crucial role in IDO1 inhibition. | IDO1 Enzyme | researchgate.net |
| N-1 position | Various substituents had a stronger effect on EZH1 potency than EZH2 potency. | EZH1/EZH2 Enzymes | nih.gov |
The modulation of selectivity and potency of this compound and its analogs can be achieved through a variety of chemical modifications. These strategies often target both the indazole nucleus and the aminoethyl side chain.
One key strategy involves the modification of the aminoethyl side chain. For example, the introduction of a methyl group on the carbon alpha to the amino group, converting the aminoethyl to an aminopropyl group, has been shown to be a successful strategy. This modification led to the discovery of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent and selective 5-HT2 receptor agonist with improved solution stability compared to related tryptamine (B22526) analogs. nih.gov This seemingly small modification can have a significant impact on the compound's interaction with its biological target and its metabolic stability.
Another approach to modulate selectivity and potency is through the conformational constraint of the side chain. This can be achieved by incorporating the side chain into a cyclic structure, such as a piperidine (B6355638) or piperazine (B1678402) ring. For example, a series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy analogs were designed as inhibitors of ROCK-II. researchgate.net This strategy can lock the molecule into a more favorable conformation for binding to the target receptor or enzyme, thereby increasing potency and selectivity.
Furthermore, the exploration of different heterocyclic cores fused to the indazole ring can also lead to improved activity profiles. For instance, the synthesis of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives led to the identification of potent and selective 5-HT2C receptor agonists. nih.gov This indicates that extending the heterocyclic system can open up new interactions with the target protein.
The following table outlines some of the chemical modification strategies and their impact on the selectivity and potency of indazole derivatives.
| Modification Strategy | Effect on Potency/Selectivity | Example Application | Reference |
| α-methylation of the aminoethyl side chain | Increased potency and selectivity for 5-HT2 receptors; improved solution stability. | Development of 5-HT2 receptor agonists for ocular hypertension. | nih.gov |
| Incorporation of the side chain into a piperazine ring | Led to potent ROCK-II inhibitors. | Design of ROCK-II inhibitors. | researchgate.net |
| Fusion of a furo-ring to the indazole core | Resulted in potent and selective 5-HT2C receptor agonists. | Discovery of 5-HT2C receptor agonists. | nih.gov |
| Systematic optimization of indazole substituents | Led to potent pan-Pim kinase inhibitors. | Development of kinase inhibitors. | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 1 2 Aminoethyl 1h Indazol 5 Ol
Molecular Docking Investigations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and analyzing the specific interactions that stabilize the ligand-receptor complex.
Molecular docking simulations are employed to screen libraries of compounds against known protein targets or to identify potential targets for a given ligand. For indazole derivatives, this approach has been used to explore their interactions with various receptors. For instance, studies on related indazole compounds have identified them as potent agonists for serotonin (B10506) 5-HT2 receptors and as inhibitors of protein kinases like Phosphoinositide-Dependent Kinase-1 (PDK1). nih.govnih.gov A close analogue, 1-(2-aminoethyl)-1H-indazol-6-ol, has shown affinity for 5-hydroxytryptamine (serotonin) receptors 2A, 2B, and 2C. bindingdb.org
The recognition process is governed by non-covalent interactions between the ligand and the protein's active site. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH2 groups on the ligand) and acceptors (like carbonyl oxygens on the protein backbone or specific amino acid side chains).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the indazole ring system) and hydrophobic pockets within the receptor.
Electrostatic Interactions: Involve charged groups, such as the protonated amine of the aminoethyl side chain, interacting with oppositely charged residues in the binding site.
Fragment-based design combined with in silico screening has successfully identified novel indazole derivatives as potent inhibitors by predicting their binding based on key hydrogen bonding interactions with hinge residues of the target kinase. nih.gov
A primary outcome of molecular docking is the detailed visualization of the binding pocket and the identification of key amino acid residues that are critical for binding affinity and selectivity. For example, in the study of indazole derivatives as PDK1 inhibitors, the hinge residues Ser160, Tyr161, and Ala162 were identified as crucial for forming hydrogen bonds that anchor the ligand in the active site. nih.gov Similarly, docking studies of other inhibitors into related receptors have highlighted the importance of interactions with residues such as ARG118, ASP151, GLU119, and TRP179 for potent inhibition. semanticscholar.org
These findings are critical for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance interactions with these key residues, thereby improving potency and selectivity.
| Target Class | Potential Protein Target | Key Interacting Residues (Examples from related compounds) | Type of Interaction |
| Serotonin Receptors | 5-HT2A, 5-HT2B, 5-HT2C | Aspartic Acid (ASP), Serine (SER), Threonine (THR) | Hydrogen Bonding, Ionic |
| Protein Kinases | PDK1, PIM-1, FGFR | Ser160, Tyr161, Ala162 (PDK1 Hinge Region) | Hydrogen Bonding |
| Protein Kinases | Neuraminidase | ARG118, ASP151, GLU119, TRP179, ARG293 | Hydrogen Bonding, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed using a "training set" of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. semanticscholar.orgmdpi.com Multilinear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build these models. semanticscholar.org
3D-QSAR: These models consider the 3D structure of the molecules and their relative alignment. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. semanticscholar.orgmdpi.com The resulting contour maps provide a visual guide for identifying which regions of the molecule are sensitive to modification. For instance, a CoMSIA study on a series of indole (B1671886) derivatives suggested that adding hydrogen-bond donors at specific positions would be favorable for activity. mdpi.com
Successful 2D and 3D-QSAR models for various indazole and indole derivatives have been developed, showing good predictive power for their inhibitory activities against targets like influenza A virus and PIM-1 kinase. semanticscholar.orgjyoungpharm.orgsemanticscholar.org
The core of QSAR analysis is identifying molecular descriptors that significantly influence biological efficacy. These descriptors quantify various aspects of a molecule's physicochemical properties. By correlating these descriptors with activity, researchers can derive rules to guide the design of more potent molecules. pensoft.net
For example, QSAR studies on related heterocyclic compounds have shown that:
Steric properties (e.g., molecular volume, surface area): Can be critical, with some models suggesting that bulkier groups at certain positions enhance activity, while others indicate that smaller molecules are preferred. mdpi.compensoft.net
Electronic properties (e.g., dipole moment, atomic charges, polarizability): Often play a key role. Increased electronegativity at specific sites can be favorable for electrostatic interactions with the target. semanticscholar.orgpensoft.net
Lipophilicity (LogP): Is a crucial factor for membrane permeability and interaction with hydrophobic pockets. The models often show an optimal range for this value. pensoft.net
| Descriptor Class | Specific Descriptor Example | General Influence on Biological Efficacy (from related compound studies) |
| Steric | Molar Refractivity, Molecular Volume | Can indicate that either more or less bulky substituents are needed at specific positions to optimize fit within a binding pocket. mdpi.com |
| Electronic | Dipole Moment, Partial Charges, Polarizability | Affects the strength of electrostatic and hydrogen bonding interactions. Higher polarity may increase activity if the binding site is polar. pensoft.net |
| Hydrophobic | LogP, Hydrophobic Field (CoMSIA) | Influences both target binding and pharmacokinetic properties. An optimal level of hydrophobicity is often required. semanticscholar.org |
| Thermodynamic | Energy of HOMO/LUMO, Hydration Energy | Relates to the molecule's reactivity and stability in an aqueous environment. pensoft.net |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational stability of the ligand-receptor complex, the flexibility of the binding site, and the role of water molecules.
In studies of other indazole derivatives, MD simulations have been used to validate docking results. nih.gov For example, a simulation of a potent indazole inhibitor bound to the HIF-1α protein showed that the compound remained stable within the active site throughout the simulation period. nih.gov Key metrics analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms. A low and stable RMSD value over time suggests that the complex is in a stable conformation, reinforcing the binding mode predicted by docking. These simulations can confirm that the key hydrogen bonds and hydrophobic interactions observed in the static docked pose are maintained over time, providing greater confidence in the proposed binding mechanism. nih.gov
De Novo Design and Virtual Screening Applications
Computational techniques are pivotal in the discovery of new drug candidates. De novo design involves creating novel molecular structures from scratch, often by assembling fragments within a protein's binding site. mdpi.com Virtual screening, conversely, involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. biotech-asia.org The indazole scaffold is an excellent starting point for both approaches due to its proven biological activity and synthetic tractability. nih.gov
The chemical space around the 1-(2-Aminoethyl)-1H-indazol-5-ol scaffold is vast. Computational exploration allows researchers to navigate this space efficiently. Using the core indazole structure as a foundation, virtual libraries of thousands or millions of analogs can be generated by systematically modifying substitution patterns and functional groups.
One powerful method is fragment-based de novo design . mdpi.com This approach involves identifying small molecular fragments that bind to specific sub-pockets of the target protein. These fragments can then be computationally linked together or grown to create novel, potent ligands. For example, a fragment library could be screened to find optimal replacements for the ethylamine (B1201723) side chain or to explore different substitutions on the benzene (B151609) portion of the indazole ring to improve selectivity or potency. Studies have successfully used fragment-led de novo design to discover novel 1H-indazole-based inhibitors for targets like Fibroblast growth factor receptors (FGFRs). mdpi.com
Both ligand-based and structure-based methods are employed to rationalize the design and screening of new indazole analogs.
Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target protein is unknown, but a set of active molecules has been identified. nih.gov Starting with a known active molecule like the structurally similar 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a pharmacophore model can be built. nih.gov This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive ionizable groups) required for biological activity. This pharmacophore can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that match the model and are likely to be active. nih.gov
Structure-Based Drug Design (SBDD) relies on the known 3D structure of the target protein, which can be obtained through methods like X-ray crystallography or homology modeling. nih.govnih.gov The primary SBDD technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. biotech-asia.orgnih.gov
In a typical SBDD workflow for this compound, a virtual library of analogs would be docked into the binding site of a target like the 5-HT2A receptor. nih.gov The docking program calculates a score for each compound based on how well it fits geometrically and the favorability of its intermolecular interactions with the protein. nih.gov The top-scoring compounds are then selected for experimental testing. This approach has been successfully used to design indazole derivatives as inhibitors for various protein kinases and other targets. mdpi.com
Table 2: Example of a Structure-Based Virtual Screening Workflow for Indazole Analogs
| Step | Description | Computational Tool/Method | Outcome |
| 1. Target Preparation | A 3D model of the target protein (e.g., 5-HT2A receptor) is prepared. This involves adding hydrogens, assigning charges, and defining the binding site. nih.gov | Homology Modeling (if no crystal structure), Protein Preparation Wizards (e.g., in Schrödinger Suite) | A receptor grid ready for docking. |
| 2. Ligand Library Generation | A virtual library of analogs based on the this compound scaffold is created by adding various substituents. | Combinatorial library enumeration tools (e.g., in ChemSketch, RDKit) | A database of thousands to millions of virtual compounds. |
| 3. Molecular Docking | The ligand library is docked into the prepared receptor binding site. | AutoDock, Glide, UCSF Chimera | A ranked list of compounds based on their predicted binding affinity (docking score). biotech-asia.orgnih.gov |
| 4. Filtering and Selection | The docked poses are analyzed. Compounds are filtered based on docking score, key interactions (e.g., H-bonds to hinge residues), and predicted drug-like properties (ADMET). biotech-asia.org | Filtering scripts, visualization software (e.g., Discovery Studio, PyMOL) | A small, prioritized list of hits for synthesis and biological evaluation. |
| 5. Hit Validation | (Experimental Step) The selected compounds are synthesized and tested in biological assays to confirm activity. | N/A | Experimentally validated hits that can become leads for further optimization. |
Future Directions and Advanced Research Perspectives for 1 2 Aminoethyl 1h Indazol 5 Ol
Exploration of Novel and Greener Synthetic Pathways for Scalability
The successful translation of a promising compound from the laboratory to clinical application hinges on the development of efficient, scalable, and environmentally sustainable synthetic methods. For 1-(2-Aminoethyl)-1H-indazol-5-ol, future research should focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.
Recent advancements in synthetic organic chemistry offer several avenues for exploration. One-pot, metal-free protocols for the synthesis of the indazole core are particularly attractive. acs.org These methods, which can start from readily available precursors like 2-aminophenones, are operationally simple and often proceed under mild conditions, making them amenable to large-scale production. acs.org Furthermore, the development of selective N1-alkylation techniques for the indazole ring is crucial. rsc.org Research into methodologies that provide high selectivity for the N1 position over the N2 position will be critical for the efficient synthesis of this compound.
The principles of green chemistry should be a guiding force in the development of new synthetic routes. This includes the use of safer, renewable solvents, such as deep eutectic solvents (DESs), which have shown promise in the synthesis of other nitrogen-containing heterocycles. mdpi.com Other green techniques like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, should also be investigated. nih.gov The ultimate goal is to establish a synthetic pathway that is not only high-yielding and cost-effective but also minimizes environmental impact. rsc.org
Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization, which aims to enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate. For this compound, a systematic exploration of its chemical space is warranted.
Future SAR studies could focus on several key areas of the molecule:
The Aminoethyl Side Chain: Modifications to the length and branching of the aminoethyl side chain could significantly impact the compound's interaction with its biological target. The introduction of chirality could also lead to stereospecific binding and improved potency.
The Indazole Core: Substitution at various positions on the benzene (B151609) ring of the indazole core could modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.
The Hydroxyl Group: The phenolic hydroxyl group is a key feature that can participate in hydrogen bonding with a biological target. Esterification or etherification of this group could be explored to fine-tune its properties or to develop prodrugs.
The insights gained from these SAR studies, guided by computational modeling and in vitro screening, will be invaluable for the rational design of second-generation analogs with improved therapeutic profiles. nih.govrsc.orgtandfonline.com
Development of Targeted Probes for Specific Biological Pathways
To elucidate the mechanism of action and in vivo behavior of this compound, the development of targeted molecular probes is essential. Such probes can be used to visualize the distribution of the compound in cells and tissues and to identify its binding partners.
A particularly powerful approach is the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. koreascience.kr By incorporating a positron-emitting radionuclide, such as fluorine-18, into the structure of this compound, it would be possible to create a PET tracer. nih.govmdpi.com This would allow for non-invasive, real-time imaging of the compound's pharmacokinetics and biodistribution in living organisms. The development of such a tracer would require the synthesis of a suitable precursor for radiolabeling and the optimization of the radiolabeling procedure. nih.gov
The resulting PET probe could be used in preclinical studies to:
Determine whether the compound crosses the blood-brain barrier.
Identify organs or tissues where the compound accumulates.
Assess the engagement of the compound with its target in vivo.
This information would be critical for understanding the compound's therapeutic potential and for guiding its clinical development.
Integration of Multi-Omics Data to Uncover New Biological Targets
The identification of the molecular target or targets of a new compound is a crucial step in drug discovery. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., genes, proteins, metabolites), offer a powerful, unbiased strategy for target identification. frontlinegenomics.comnygen.ionashbio.compluto.bioahajournals.orgnih.govnih.govnih.govnih.gov
A future research direction for this compound would be to employ a multi-omics approach to uncover its biological targets and mechanisms of action. This would typically involve treating cells or animal models with the compound and then analyzing the resulting changes in the:
Transcriptome: The complete set of RNA transcripts, to identify genes whose expression is altered by the compound.
Proteome: The entire set of proteins, to identify changes in protein expression or post-translational modifications.
Metabolome: The complete set of small-molecule metabolites, to identify metabolic pathways that are perturbed by the compound.
By integrating these different layers of omics data, it is possible to construct a comprehensive picture of the cellular response to the compound and to generate hypotheses about its molecular targets. nih.gov This approach has the potential to reveal novel and unexpected therapeutic applications for this compound.
Design of Hybrid Molecules Incorporating Other Pharmacophores
The concept of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, has emerged as a promising strategy in drug design. researchgate.netresearchgate.net This approach can lead to compounds with enhanced potency, improved selectivity, or novel mechanisms of action.
For this compound, the design of hybrid molecules represents an exciting avenue for future research. The indazole scaffold could be linked to other pharmacophores known to be active against specific diseases. For example:
Anticancer Hybrids: The indazole moiety could be combined with a group known to inhibit a specific protein kinase that is implicated in cancer. nih.gov
Neuroprotective Hybrids: The compound could be hybridized with a moiety that has antioxidant or anti-inflammatory properties to create a potential treatment for neurodegenerative diseases.
Preclinical Investigations into Broader Therapeutic Applications
The indazole scaffold is associated with a remarkably broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govmdpi.comtandfonline.comresearchgate.netnih.govresearchgate.net This suggests that this compound may have therapeutic potential beyond any initially hypothesized application.
Therefore, a comprehensive preclinical investigation of this compound in a variety of disease models is warranted. This could involve:
In Vitro Screening: Testing the compound against a panel of cancer cell lines from different tissues to identify potential anticancer activity.
Animal Models of Disease: Evaluating the efficacy of the compound in animal models of inflammation, pain, and neurodegenerative diseases.
Target-Based Assays: Screening the compound against a panel of known drug targets, such as kinases, G-protein coupled receptors, and ion channels, to identify potential molecular interactions.
The results of these preclinical studies could reveal unexpected therapeutic opportunities for this compound and provide a strong rationale for its further development.
Development of Prodrug Strategies for Improved Pharmacological Performance
Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body. tandfonline.com The development of prodrugs is a well-established strategy for improving the pharmacological properties of a compound, such as its solubility, permeability, and metabolic stability. mdpi.comnih.govresearchgate.net
The structure of this compound, with its primary amino group and phenolic hydroxyl group, is well-suited for the development of prodrugs. Future research could explore:
Amide and Carbamate Prodrugs: The primary amino group can be acylated to form an amide or a carbamate. This can mask the basicity of the amine, potentially improving its oral absorption and reducing first-pass metabolism. mdpi.com
Ester and Ether Prodrugs: The phenolic hydroxyl group can be converted into an ester or an ether. This can increase the lipophilicity of the compound, which may enhance its ability to cross the blood-brain barrier.
Amino Acid Prodrugs: The amino group can be coupled to an amino acid to create a prodrug that is recognized by amino acid transporters in the body. This can be a particularly effective strategy for improving the oral bioavailability of a drug. tandfonline.comnih.gov
The development of a successful prodrug of this compound could significantly enhance its therapeutic potential and improve its clinical utility. pharm.or.jp
Q & A
Q. What are the recommended synthetic strategies for 1-(2-Aminoethyl)-1H-indazol-5-ol?
- Methodological Answer : A common approach for synthesizing aminoethyl-substituted heterocycles involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 3-(2-azidoethyl)-1H-indol-5-ol derivatives can be synthesized using CuI as a catalyst in PEG-400/DMF solvent systems under nitrogen, followed by extraction and purification via column chromatography . Adapting this method, the target compound could be synthesized by introducing an aminoethyl group via alkylation or coupling reactions. Key steps include:
- Protecting sensitive functional groups (e.g., indazole NH).
- Optimizing reaction time and temperature to minimize side reactions.
- Purification using recrystallization or chromatography.
Table 1 : Example Reaction Conditions from Analogous Synthesis (Adapted from )
| Reactant | Solvent System | Catalyst | Yield | Characterization (NMR, MS) |
|---|---|---|---|---|
| 3-(2-Azidoethyl)-1H-indol-5-ol | PEG-400:DMF (2:1) | CuI | 30% | -NMR (DMSO-d6): δ 8.62 (s, 1H), 4.59 (t, 2H); HRMS: m/z 335.1512 [M+H] |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation:
- -NMR : Look for signals corresponding to the indazole NH (~δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and the aminoethyl group (δ 2.5–3.5 ppm for CHNH) .
- HRMS : Confirm the molecular ion peak ([M+H]) and isotopic pattern. For example, a related compound (3-(2-aminoethyl)-1H-indol-5-ol) shows m/z 335.1512 .
- FT-IR : Identify NH stretching (~3400 cm) and aromatic C=C bonds (~1600 cm).
Q. What solvent systems are optimal for handling this compound in synthetic workflows?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while PEG-400 mixtures improve reaction efficiency in click chemistry . For purification, use ethyl acetate/hexane gradients (e.g., 70:30) to isolate the compound via column chromatography .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXTL for refinement :
- Grow crystals via slow evaporation in methanol/water.
- Collect diffraction data and solve the structure using direct methods (SHELXD).
- Refine with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding.
Note : SHELX programs are robust for small-molecule refinement, even with twinned data .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact the pharmacological activity of aminoethyl-indazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous thiazole derivatives reveal:
- Alkyl Chain Length : Elongation from 1 to 3 methylene groups increases H3-receptor antagonism (pA2 values rise from 5.65 to 8.27) .
- Substituent Position : Thiazol-5-yl derivatives exhibit higher potency than thiazol-4-yl analogs due to steric and electronic effects .
Table 2 : SAR Trends in Aminoethyl-Substituted Heterocycles (Adapted from )
| Substituent Position | Alkyl Chain Length | pA2 (Antagonism) |
|---|---|---|
| Thiazol-4-yl | 1 methylene | 5.65–6.23 |
| Thiazol-5-yl | 3 methylene | 8.27 |
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use electric field stimulation on guinea-pig jejunum for consistent H3-receptor antagonism evaluation .
- Control Variables : Maintain consistent pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% in cell assays).
- Statistical Validation : Apply ANOVA or t-tests to compare pA2 values across structural variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
